Tetrakis(dimethylamino)ethylene

Vue d'ensemble

Description

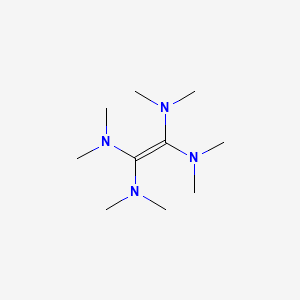

Tetrakis(dimethylamino)ethylene is an organic compound with the formula ((\text{(CH}_3\text{)}_2\text{N})_2\text{C}=\text{C}(\text{N(CH}_3\text{)}_2)_2). It is a colorless liquid classified as an enamine. Unlike primary and secondary enamines, which tend to isomerize, tertiary enamines like this compound are kinetically stable . This compound is notable for being a tetra-enamine, with the pi-donating tendency of the amine groups significantly enhancing its basicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrakis(dimethylamino)ethylene can be synthesized by pyrolysis of tris(dimethylamino)methane . Another method involves the reaction of chlorotrifluoroethene with dimethylamine .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves controlled pyrolysis or chemical reactions under specific conditions to ensure the stability and purity of the compound .

Types of Reactions:

Oxidation: this compound reacts with oxygen in a chemiluminescent reaction to produce tetramethylurea.

Reduction: It acts as a reducing agent in various organic reactions, including coupling reactions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Oxygen is the primary reagent, with the reaction occurring under ambient conditions.

Reduction: Nickel catalysts and other reductive agents are commonly used.

Substitution: Various electrophilic carbon sources and catalysts are employed.

Major Products:

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Reducing Agent

TDAE has been effectively used as a reducing agent in organic synthesis. Its ability to facilitate single electron transfer (SET) reactions allows it to reduce arenediazonium salts to aryl radicals, which can then be further processed into complex organic molecules such as indoles and indolines .

2. Nucleophilic Trifluoromethylation

Professor William Dolbier's research has highlighted TDAE's role in nucleophilic trifluoromethylation. This method involves generating trifluoromethyl anions using TDAE in conjunction with CF₃I, enabling the functionalization of various substrates including aldehydes, ketones, and imines . The reaction conditions are mild, making this approach synthetically attractive.

3. Cascade Radical Cyclizations

TDAE has been employed in cascade radical cyclizations, where aryl radicals derived from arenediazonium salts undergo cyclization to form complex cyclic structures. This method has been shown to produce high yields of desired products while simplifying the purification process by allowing easy removal of oxidized by-products .

Applications in Materials Science

1. Chemiluminescence

TDAE's chemiluminescent properties make it useful in military applications as an emergency light source. It can provide illumination when conventional lighting sources fail, such as during aircraft emergencies .

2. Polymerization Initiator

The compound also serves as a polymerization initiator for vinyl polymerizations. Its ability to initiate polymer formation under specific conditions has implications for the development of new materials with tailored properties .

Data Tables

Case Studies

- Reduction of Arenediazonium Salts : A study demonstrated the efficiency of TDAE in converting arenediazonium salts into aryl radicals, which were then cyclized to form indoles and indolines. The methodology was praised for its simplicity and the ease of product purification .

- Trifluoromethylation Reactions : Dolbier's group reported successful trifluoromethylation of various carbonyl compounds using TDAE/CF₃I systems, achieving high yields and selectivity. This work has expanded the toolkit available for chemists working with fluorinated compounds .

Mécanisme D'action

Tetrakis(dimethylamino)ethylene exerts its effects primarily through its strong electron-donating properties. The pi-donating tendency of the amine groups enhances the molecule’s basicity, allowing it to participate in various redox reactions . In oxidation reactions, it forms a 1,2-dioxetane intermediate, which decomposes to produce electronically excited tetramethylurea . In reduction reactions, it donates electrons to facilitate the formation of complex organic molecules .

Comparaison Avec Des Composés Similaires

Tetraisopropylethylene: Similar in structure but with a planar C6 core and different reactivity.

Tris(dimethylamino)methane: A precursor in the synthesis of Tetrakis(dimethylamino)ethylene.

Uniqueness: this compound is unique due to its tetra-enamine structure, which provides exceptional stability and reactivity compared to other enamines . Its strong electron-donating properties and ability to form stable intermediates make it a valuable compound in various chemical reactions and applications .

Activité Biologique

Tetrakis(dimethylamino)ethylene (TDAE) is a versatile compound with significant biological and chemical applications. This article explores its biological activity, focusing on its role as a reducing agent, its interactions in organic synthesis, and its potential therapeutic implications.

Overview of TDAE

TDAE is a strong electron donor and is known for its reducing properties, which are comparable to those of zinc metal. Its unique structure allows it to engage in various chemical reactions, particularly in organic synthesis. TDAE has been utilized in nucleophilic trifluoromethylation and perfluoroalkylation reactions, enhancing the synthesis of complex organic molecules .

Reductive Properties

TDAE's primary biological activity stems from its ability to act as a reducing agent. It has been employed in the reduction of various organic compounds, including:

- Aldehydes : TDAE facilitates the conversion of aldehydes to alcohols through a reductive process.

- Ketones : Similar to aldehydes, ketones can also be reduced using TDAE, allowing for the synthesis of secondary alcohols.

- Epoxides : Recent studies have demonstrated that TDAE can be used to obtain epoxides from aldehydes .

These reactions are crucial in the pharmaceutical industry, where the synthesis of alcohols and other functional groups is often required.

Case Studies

- Nucleophilic Trifluoromethylation :

- Reduction of Aromatic Compounds :

-

Therapeutic Potential :

- While direct therapeutic applications of TDAE are not extensively documented, its role in synthesizing biologically active compounds suggests potential uses in drug development. The ability to modify chemical structures through reduction can lead to the discovery of new pharmaceuticals.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the role of TDAE in reductive dehalogenation reactions, and how can its efficacy be optimized?

TDAE acts as a strong organic reductant, enabling tin-free reductive dehalogenation via single-electron transfer (SET). For example, Burkholder et al. demonstrated its utility in reducing bromodifluoromethyl heterocycles to synthesize gem-difluorinated compounds. Optimization involves controlling stoichiometry (1.5–2.0 equiv. TDAE) and solvent polarity (e.g., DMF or THF) to stabilize radical intermediates . Carpenter’s work further highlights its reactivity with polyhalogenated substrates, where excess TDAE (3.0 equiv.) ensures complete dehalogenation .

Q. How does TDAE function as an electron donor in Ni/Cr-mediated alkenylation reactions?

In the Ni/Cr/TDAE redox system, TDAE serves as a sacrificial electron source, reducing Ni(II) to Ni(0) and Cr(III) to Cr(II). This enables catalytic cycles for alkenylation of aldehydes. Key parameters include:

- Solvent choice : Acetonitrile enhances electron transfer efficiency.

- Temperature : Reactions proceed at 0–25°C to avoid premature TDAE decomposition.

- Substrate scope : Electron-deficient aldehydes show higher yields (>80%) due to favorable radical stabilization .

Q. What are the kinetic parameters and decomposition pathways of TDAE under thermal conditions?

Thermal decomposition of TDAE follows first-order kinetics, with Arrhenius parameters . Major products include methane and dimethylamine, suggesting a free-radical mechanism initiated by C–N bond cleavage. Experimental setups using static systems at 283–323°C and pressures of 6.0–45 mmHg are critical for replicating these results .

Advanced Research Questions

Q. How does integer charge transfer occur at the TDAE/Au interface, and what are its implications for organic electronics?

Photoelectron spectroscopy and quantum modeling reveal that TDAE donates electrons to Au without direct π-orbital overlap. The electron-rich C=C bond, shielded by methyl groups, facilitates charge transfer, making TDAE a model for organic semiconductors. This behavior is pH- and solvent-independent but sensitive to surface defects on Au substrates .

Q. What mechanisms underlie the ferromagnetic properties of TDAE-C₆₀ complexes?

TDAE-C₆₀ exhibits soft ferromagnetism () due to radical spins localized on C₆₀ molecules. Magnetization and ESR studies indicate weak interfullerene exchange interactions, with spin alignment mediated by TDAE⁺ cations. Deviations from conventional ferromagnetic behavior (e.g., absence of remanence) suggest a 3D frustrated spin system .

Q. How does TDAE enable cross-electrophile coupling in non-amide solvents?

TDAE replaces metallic reductants (e.g., Mn) in Ni-catalyzed couplings, allowing acetonitrile or propylene oxide as solvents. Its low reduction potential () facilitates aryl–alkyl bond formation without over-reducing electron-poor heterocycles. Key advantages include improved catalyst longevity and compatibility with air-sensitive substrates .

Q. What structural and vibrational changes occur in TDAE upon oxidation?

IR and X-ray studies show that TDAE⁺ in TDAE-C₆₀ exhibits a flattened C=C bond (torsional angle < 10°) and shifted C–N stretch frequencies (Δν ≈ 50 cm⁻¹). These changes correlate with charge delocalization and near-degenerate ground states, critical for tuning redox-active materials .

Q. How can TDAE enhance thermoelectric performance in polymer composites?

TDAE-doped PEDOT:PSS films show increased electrical conductivity () due to crystallinity enhancement and reduced oxidation levels. Post-treatment with TDAE vapor aligns polymer chains, optimizing carrier mobility while maintaining Seebeck coefficients () .

Q. Methodological Best Practices

- Handling : Store TDAE under inert gas (N₂/Ar) at ≤−20°C to prevent oxidation. Use glassware dried at 120°C to avoid moisture-induced decomposition .

- Safety : TDAE is corrosive (H314) and flammable (H226). Employ closed systems and PPE during vapor-phase experiments .

- Characterization : Monitor reaction progress via GC-MS for volatile byproducts (e.g., CH₄) or EPR for radical intermediates .

Propriétés

IUPAC Name |

1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRMKZFYQISIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061371 | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green liquid; [Merck Index] | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

996-70-3 | |

| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6737B68MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.